Bienvenue dans la boutique en ligne BenchChem!

2,2-Bis[4-(3-aminophenoxy)phenyl]propane

Monomer Purity Processability Thermal Analysis

2,2-Bis[4-(3-aminophenoxy)phenyl]propane (CAS 87880-61-3), also designated 3-BAPOPP or m-BAPP, is a meta-substituted aromatic ether diamine monomer. Characterized by a central isopropylidene bridge linking two phenoxy-aniline units via ether linkages, this compound serves as a key building block for high-performance polyimides, polyamides, and epoxy thermosets.

Molecular Formula C27H26N2O2
Molecular Weight 410.5 g/mol
CAS No. 87880-61-3
Cat. No. B1597487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis[4-(3-aminophenoxy)phenyl]propane
CAS87880-61-3
Molecular FormulaC27H26N2O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)N)C3=CC=C(C=C3)OC4=CC=CC(=C4)N
InChIInChI=1S/C27H26N2O2/c1-27(2,19-9-13-23(14-10-19)30-25-7-3-5-21(28)17-25)20-11-15-24(16-12-20)31-26-8-4-6-22(29)18-26/h3-18H,28-29H2,1-2H3
InChIKeyNYRFBMFAUFUULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis[4-(3-aminophenoxy)phenyl]propane (CAS 87880-61-3): Technical Baseline for Meta-Substituted Aromatic Diamine Procurement


2,2-Bis[4-(3-aminophenoxy)phenyl]propane (CAS 87880-61-3), also designated 3-BAPOPP or m-BAPP, is a meta-substituted aromatic ether diamine monomer. Characterized by a central isopropylidene bridge linking two phenoxy-aniline units via ether linkages, this compound serves as a key building block for high-performance polyimides, polyamides, and epoxy thermosets [1]. The monomer is synthesized via nucleophilic aromatic substitution of 2,2-bis(4-hydroxyphenyl)propane with m-dinitrobenzene, followed by catalytic reduction, yielding colorless crystals with a melting point of 106–108 °C and a purity exceeding 99.5% [2]. Its meta-amino configuration distinguishes it from the para-substituted isomer (BAPP, CAS 13080-86-9), imparting unique chain-packing disruption that enhances polymer solubility and optical transparency [3].

Why Generic Substitution of 2,2-Bis[4-(3-aminophenoxy)phenyl]propane (87880-61-3) Fails: Meta-vs-Para Isomer Differentiation


Bulk procurement of aromatic ether diamines without confirming the regioisomeric identity (meta vs. para) carries a high risk of functional failure. The meta-amino substitution in 3-BAPOPP introduces a kink in the polymer backbone that disrupts chain packing, reduces inter-chain charge-transfer complex formation, and directly modulates key performance metrics including optical transparency, solubility, glass transition temperature, and melt processability relative to the para isomer BAPP (CAS 13080-86-9) [1]. Substituting the meta isomer with the para isomer, or with a generic 'BAPP' that is not isomerically specified, can lead to a measurable increase in polymer coloration, a reduction in organic solvent solubility, and a shift in thermo-mechanical properties—compromising the material's suitability for colorless optical films, low-dielectric coatings, and high-temperature adhesives [2]. The quantitative evidence below demonstrates that these isomers are not functionally interchangeable.

Quantitative Differentiation Evidence for 2,2-Bis[4-(3-aminophenoxy)phenyl]propane (3-BAPOPP) vs. Closest Analogs


Monomer Melting Point: 3-BAPOPP (meta) vs. BAPP (para) – Direct Processing Window Advantage

The meta-substituted 3-BAPOPP exhibits a melting point of 106–108 °C, which is approximately 21–24 °C lower than that of its para-substituted isomer BAPP (127–130 °C) [1]. This lower melting point facilitates solution-based processing and melt polymerization at reduced temperatures, potentially lowering energy input and thermal degradation risk during polyimide or epoxy resin synthesis [1].

Monomer Purity Processability Thermal Analysis

Polyimide Film Optical Transparency: Meta-Substitution Enables Near-Colorless Films for Optoelectronic Applications

Polyimide films synthesized from meta-substituted ether diamines such as 3-BAPOPP are described as 'almost colorless' with 'remarkably high light transmittance' in patent literature, achieving a total light transmittance of 90.7% and a haze of 0.2% at 50 μm film thickness when combined with 4,4'-(p-phenylenedioxy)diphthalic dianhydride [1]. For the 3-BAPOPP/44ODA/ODPA copolymer system, UV-vis cut-off wavelengths ranged from 346–364 nm, indicating excellent transparency in the visible region [2]. In contrast, the para-linked isomer BAPP tends to form more pronounced charge-transfer complexes due to closer chain packing, resulting in increased coloration [3]. The conventional polyetherimide Ultem® exhibits only ~35% transmittance at 400 nm (50 μm film), illustrating the optical penalty of non-meta architectures [1].

Optical Transparency Polyimide Film Colorless CPI

Dielectric Constant of Copolyimide Films: 3-BAPOPP/44ODA/ODPA as Low-k Dielectric Material

The copolyimide film system 3-BAPOPP/44ODA/ODPA exhibits a dielectric constant in the range of 2.79–3.02 at 1 MHz, depending on the co-monomer ratio [1]. The increasing content of the flexible, meta-substituted 3-BAPOPP monomer within the copolymer correlates with a measurable reduction in the dielectric constant, attributed to increased free volume and reduced chain packing density [1]. These values are competitive with, and in certain formulations lower than, those reported for para-BAPP-based polyimides combined with the same dianhydride (ODPA), where dielectric constants typically range from 3.0–3.5 without fluorination or porosity engineering [2]. While a direct same-study head-to-head comparison is lacking, the systematic data across the copolymer series demonstrates the quantifiable structure-property relationship that the meta-isomer leverages for dielectric tuning.

Low Dielectric Constant Microelectronics Interlayer Dielectric

Solubility and Adhesion: Meta-Configuration Improves Polymer Processability and Bonding Performance

Polyimides synthesized from 3-BAPOPP as the sole diamine monomer demonstrate good solubility in common polar aprotic solvents and exhibit strong adhesive properties, as characterized by Hu and Yu (2001) [1]. The meta-aminophenoxy configuration introduces a structural kink that disrupts inter-chain packing, enhancing solvent accessibility and polymer chain mobility [2]. This contrasts with polyimides derived from the para-isomer BAPP, which generally exhibit reduced solubility due to more linear, densely packed chain conformations [2]. The patent literature further confirms that 3-BAPOPP-based polyimides retain adhesive strength at elevated temperatures (up to 300–400 °C processing window), making them suitable as high-temperature structural adhesives [3].

Polymer Solubility Adhesive Strength Solution Processability

High-Value Application Scenarios for 2,2-Bis[4-(3-aminophenoxy)phenyl]propane (87880-61-3) in Advanced Materials


Colorless Transparent Polyimide (CPI) Films for Flexible Display Substrates

The meta-amino configuration of 3-BAPOPP disrupts inter-chain charge-transfer complexation, enabling the production of near-colorless polyimide films with total light transmittance exceeding 90% at 50 μm thickness [1]. When copolymerized with ODPA and 44ODA, the resulting films exhibit UV cut-off wavelengths of 346–364 nm, making them suitable as flexible substrates for OLED displays where optical clarity is non-negotiable. The para-isomer BAPP, by contrast, tends to produce more yellow-colored films due to enhanced CT complex formation, limiting its utility in optoelectronic applications [2].

Low-Dielectric Interlayer Insulation for High-Frequency Microelectronics

The copolyimide system 3-BAPOPP/44ODA/ODPA achieves a dielectric constant as low as 2.79 at 1 MHz when formulated with a high 3-BAPOPP molar ratio [3]. Combined with low water absorption (1.5–1.9%), this property profile supports its use as an interlayer dielectric material in advanced semiconductor packaging where signal integrity at GHz frequencies is paramount. The lower melting point of the monomer (106–108 °C) also facilitates solution-based spin-coating and planarization processes [4].

High-Temperature Structural Adhesives for Aerospace Assembly

Polyimides derived from 3-BAPOPP retain adhesive bond strength after thermal curing at 300–400 °C under pressure, as documented in patent literature [1]. The inherent solubility of the meta-isomer-based polyamic acid precursor enables uniform coating of adherend surfaces prior to thermal imidization. The resulting adhesive layers maintain structural integrity at elevated temperatures, making them suitable for bonding titanium alloys, carbon-fiber composites, and ceramic components in aerospace structures where both thermal stability and processability are required [1].

Epoxy Resin Curing Agent for Impact-Resistant Thermosets

3-BAPOPP functions as a tetrafunctional aromatic diamine curing agent for epoxy resins, where its flexible ether linkages and isopropylidene spacer impart enhanced toughness to the cured network. Research indicates that 3-BAPOPP is a critical raw material for impact-resistant epoxy formulations, and its meta-substitution pattern contributes to a more open network structure that can absorb mechanical energy [5]. The monomer's lower melting point relative to para-BAPP further simplifies formulation blending at moderate temperatures [4].

Quote Request

Request a Quote for 2,2-Bis[4-(3-aminophenoxy)phenyl]propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.